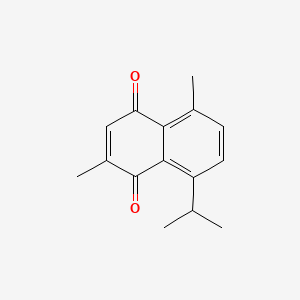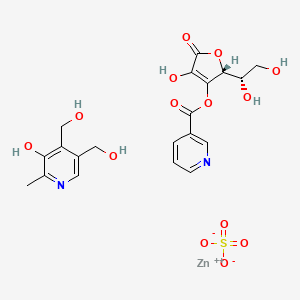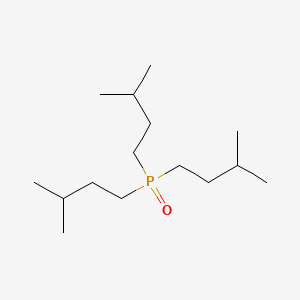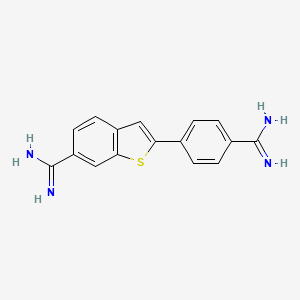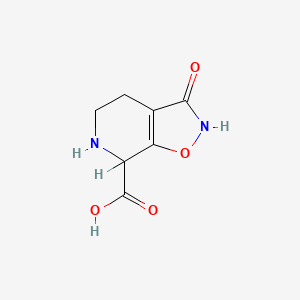![molecular formula C23H24O5 B1222196 2,2-Dimethyl-3-[4-(acetyloxy)phenyl]-4-ethyl-2H-1-benzopyran-7-ol acetate CAS No. 5231-35-6](/img/structure/B1222196.png)
2,2-Dimethyl-3-[4-(acetyloxy)phenyl]-4-ethyl-2H-1-benzopyran-7-ol acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-3-[4-(acetyloxy)phenyl]-4-ethyl-2H-1-benzopyran-7-ol acetate is a member of the class of chromenes that is 2H-1-benzopyran-7-ol acetate substituted by methyl groups at positions 2 and 2, an ethyl group at position 4 and a 4-(acetyloxy)phenyl group at position 3 respectively. It is a member of chromenes, an acetate ester and a diester.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Approaches : Research has explored various synthesis methods involving compounds related to 2,2-Dimethyl-3-[4-(acetyloxy)phenyl]-4-ethyl-2H-1-benzopyran-7-ol acetate. For example, treatment of 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone with activated methylene compounds under acidic or basic conditions leads to the creation of 2H-pyran-2-ones and fused pyran-2-ones (Kočevar et al., 1992).
Heterocyclic Synthesis : Synthesis of derivatives of tetrahydro-2H-1-benzopyran-2-one and other related compounds has been achieved through reactions involving methyl 2-benzoylamino-3-dimethylaminopropenoate (Ornik et al., 1990).
Complex Synthesis Processes : Detailed multi-step synthesis procedures have been developed for related compounds, demonstrating the complex nature of synthesizing these types of chemicals (Sunthankar et al., 1990).
Analytical and Pharmacological Applications
HPLC Methods : High-performance liquid chromatography (HPLC) assays have been developed for the quantitation of similar nonsteroidal antiestrogens, showcasing the compound's relevance in analytical chemistry (Coquet et al., 1998).
Biological Activities : Synthesized compounds related to this compound have shown various biological activities, such as local anesthetic and platelet antiaggregating effects (Mosti et al., 1994).
Antimicrobial Activity : Certain derivatives have been screened for antimicrobial activity, indicating potential applications in this area (Mulwad & Satwe, 2006).
Eigenschaften
CAS-Nummer |
5231-35-6 |
|---|---|
Molekularformel |
C23H24O5 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
[4-(7-acetyloxy-4-ethyl-2,2-dimethylchromen-3-yl)phenyl] acetate |
InChI |
InChI=1S/C23H24O5/c1-6-19-20-12-11-18(27-15(3)25)13-21(20)28-23(4,5)22(19)16-7-9-17(10-8-16)26-14(2)24/h7-13H,6H2,1-5H3 |
InChI-Schlüssel |
MYPFOICOYSUJOZ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(OC2=C1C=CC(=C2)OC(=O)C)(C)C)C3=CC=C(C=C3)OC(=O)C |
Kanonische SMILES |
CCC1=C(C(OC2=C1C=CC(=C2)OC(=O)C)(C)C)C3=CC=C(C=C3)OC(=O)C |
Andere CAS-Nummern |
5231-35-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



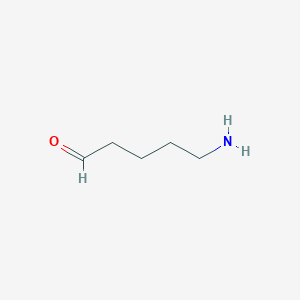
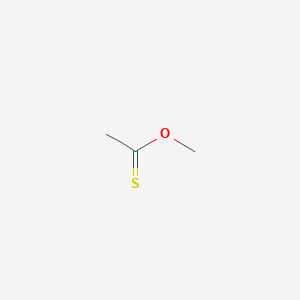
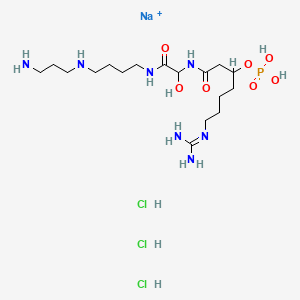
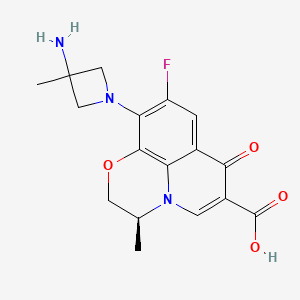
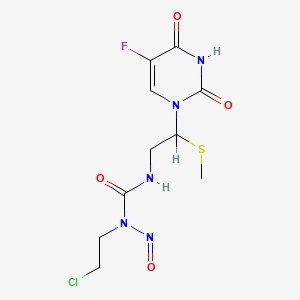
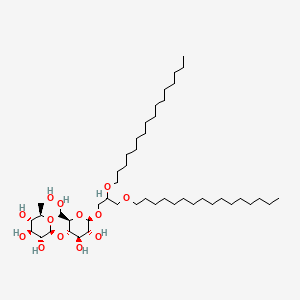
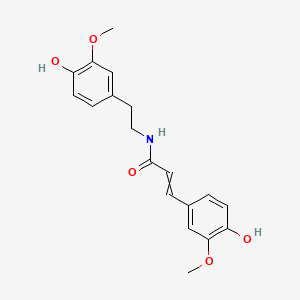
![1-(2,4-Dichlorophenyl)-4-[(dimethylamino)methyl]non-1-en-3-one](/img/structure/B1222131.png)
